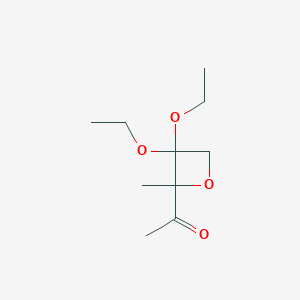
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of two ethoxy groups and a methyl group attached to the oxetane ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl vinyl ether and acetone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst like sulfuric acid to facilitate the formation of the oxetane ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines replace the ethoxy groups, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical intermediate.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds, van der Waals interactions, and covalent bonds with target molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Diethoxy-2-methyloxetan-2-yl)ethan-1-one can be compared with other oxetane derivatives:
1-(3-Methyloxetan-3-yl)ethan-1-one: This compound lacks the ethoxy groups, making it less versatile in certain chemical reactions.
1-(3,3-Dimethyloxetan-2-yl)ethan-1-one:
1-(3-Ethoxy-2-methyloxetan-2-yl)ethan-1-one: This compound has only one ethoxy group, which affects its chemical behavior and interactions.
The uniqueness of this compound lies in its dual ethoxy groups, which provide additional sites for chemical modification and enhance its utility in various applications.
Eigenschaften
CAS-Nummer |
89435-03-0 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-(3,3-diethoxy-2-methyloxetan-2-yl)ethanone |
InChI |
InChI=1S/C10H18O4/c1-5-12-10(13-6-2)7-14-9(10,4)8(3)11/h5-7H2,1-4H3 |
InChI-Schlüssel |
QWCWHDOBECZTFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(COC1(C)C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


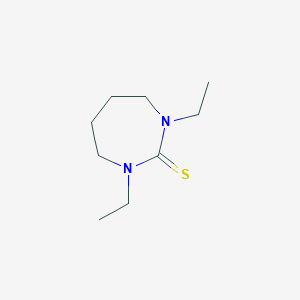
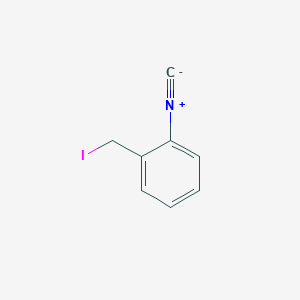
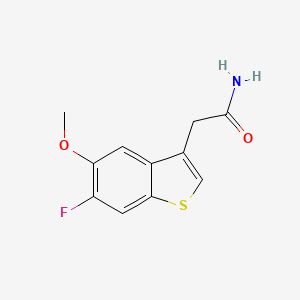
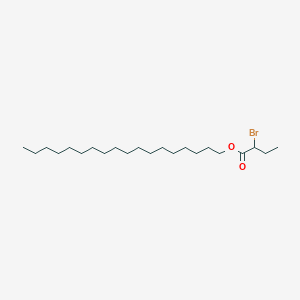
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)
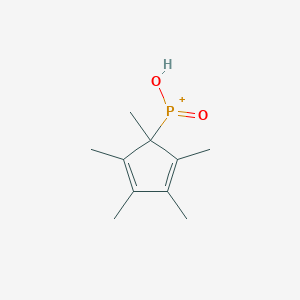
![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
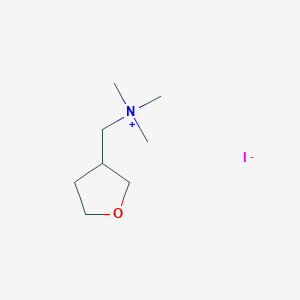
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)

![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)
![1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene](/img/structure/B14391833.png)
![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
